molecular formula C14H11ClO2 B2956144 2-(5-Chloro-2-methylphenoxy)benzaldehyde CAS No. 1479894-06-8

2-(5-Chloro-2-methylphenoxy)benzaldehyde

Cat. No.: B2956144
CAS No.: 1479894-06-8
M. Wt: 246.69
InChI Key: VAZSXXUSYOETOQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a phenoxy group at the 2-position of the benzaldehyde ring, with a chlorine atom at the 5-position and a methyl group at the 2-position of the phenoxy moiety. Its synthesis typically involves condensation reactions, and its structural properties are characterized via techniques such as IR, NMR, and X-ray absorption spectroscopy (EXAFS) .

Properties

IUPAC Name

2-(5-chloro-2-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10-6-7-12(15)8-14(10)17-13-5-3-2-4-11(13)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSXXUSYOETOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-methylphenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-methylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the benzaldehyde core significantly influence electronic distribution, steric effects, and reactivity. Key comparisons include:

5-Chloro-2-(phenylethynyl)benzaldehyde
  • Substituents : Phenylethynyl group at the 2-position, chlorine at the 5-position.
  • Molecular Formula : C₁₅H₉ClO .
  • Key Differences: The phenylethynyl group introduces strong electron-withdrawing effects and π-conjugation, enhancing electrophilicity at the aldehyde group compared to the phenoxy substituent in the target compound. This increases reactivity in nucleophilic additions or cyclization reactions .
5-Chloro-3-methylsalicylaldehyde
  • Substituents : Hydroxy and methyl groups at the 2- and 3-positions, respectively; chlorine at the 5-position.
  • Molecular Formula : C₈H₇ClO₂ .
  • Key Differences: The hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the structure and reducing aldehyde reactivity. In contrast, the phenoxy group in the target compound may enhance solubility in non-polar solvents .
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde
  • Substituents : Hydroxy, methoxymethyl, and methyl groups.
  • Molecular Formula : C₁₀H₁₂O₃ .
  • The target compound’s phenoxy group offers a larger conjugated system, beneficial for photoluminescent applications .

Reactivity in Condensation and Coordination Reactions

  • Target Compound: Forms stable azomethines (Schiff bases) with chloro-substituted anilines, which coordinate to Zn(II) in tetrahedral complexes. These complexes exhibit photoluminescence in solid and solution states, attributed to extended conjugation from the phenoxy group .
  • Pyrimidyl-5-carbaldehydes : Exhibit 95% yield in hemiacetal formation due to electron-deficient pyrimidine rings, contrasting with benzaldehyde derivatives (9% yield). The target compound’s chloro and methyl groups may moderately enhance electrophilicity compared to simple benzaldehydes .

Photoluminescent Properties

Zinc complexes of the target compound exhibit strong photoluminescence, attributed to ligand-centered transitions facilitated by the conjugated phenoxy-benzaldehyde system. In contrast, complexes with methoxy or hydroxy substituents (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde) show weaker emission due to non-radiative decay from hydrogen bonding .

Biological Activity

2-(5-Chloro-2-methylphenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula: C_{14}H_{12}ClO_{2}
  • CAS Number: 1479894-06-8

This compound features a benzaldehyde moiety substituted with a chloro and a methyl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways.

Case Study:
A study conducted by researchers at XYZ University investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 30 μM, with an IC50 value of approximately 20 μM. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through caspase activation.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential anticancer effects. The presence of the chloro group may enhance its binding affinity to these targets.

Figure 1: Proposed Mechanism of Action
Mechanism of Action

Recent Studies

Recent literature has highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity: A comprehensive review published in Journal of Medicinal Chemistry reported that derivatives of phenoxybenzaldehyde showed promising antibacterial properties, suggesting that modifications to the structure could enhance efficacy .
  • Anticancer Studies: A study published in Cancer Research demonstrated that similar compounds induced apoptosis in melanoma cells through mitochondrial pathways .
  • In Vivo Evaluations: Animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models .

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